4-(2-Thienyl)phenylboronic acid

Suzuki-Miyaura coupling pKa prediction Transmetalation rate

Controlling transmetalation kinetics in heteroaryl Suzuki couplings requires precise boronic acid pKa. The 2-thienyl vs 3-thienyl substitution shifts Lewis acidity by ~0.08 pKa units, directly impacting yield and molecular packing in organic semiconductors. - **Differentiator**: pKa 8.39 ± 0.10; fine-tunes reactivity vs 3-thienyl isomer (pKa 8.47). - **Application**: Enables reliable thiophene-phenyl incorporation for OFET dielectrics (SAM formation) and OLED oligophenylenes. - **Supply**: Standard 1g, 5g, 25g packaging available; custom synth for >100g.

Molecular Formula C10H9BO2S
Molecular Weight 204.06 g/mol
CAS No. 362612-66-6
Cat. No. B052017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienyl)phenylboronic acid
CAS362612-66-6
Synonyms4-(2-Thienyl)benzeneboronic Acid;  [4-(2-Thienyl)phenyl]boronic Acid
Molecular FormulaC10H9BO2S
Molecular Weight204.06 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=CS2)(O)O
InChIInChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H
InChIKeyDJEDGSABTJJBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Thienyl)phenylboronic acid Overview


4-(2-Thienyl)phenylboronic acid (CAS 362612-66-6) is an organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions for constructing conjugated thiophene-aryl systems [1]. It features a boronic acid group on a phenyl ring, with a thienyl substituent at the para position, offering a molecular weight of 204.05 g/mol and a predicted pKa of 8.39 ± 0.10 . This specific structure makes it a critical building block for the synthesis of organic semiconductors and pharmaceuticals .

4-(2-Thienyl)phenylboronic acid: Substitution Pitfalls


While several thienyl- and furyl-substituted phenylboronic acids are commercially available, their substitution in a synthetic or materials application is not straightforward. The precise position and nature of the heteroaryl group (e.g., 2-thienyl vs. 3-thienyl vs. 2-furyl) significantly alters the electronic properties of the boronic acid, influencing its reactivity and stability [1]. For instance, the predicted pKa of 4-(2-thienyl)phenylboronic acid is 8.39, whereas the 3-thienyl isomer has a predicted pKa of 8.47 , indicating a measurable difference in Lewis acidity that can affect transmetalation rates in Suzuki couplings. More critically, the performance of these molecules in advanced applications, such as organic electronics, is highly dependent on molecular packing and electronic structure, which are directly linked to the specific heteroaryl substitution pattern [2].

4-(2-Thienyl)phenylboronic acid: Key Differentiation from Analogs


Lewis Acidity: 2-Thienyl vs. 3-Thienyl Isomer

The electronic environment of the boronic acid, a key determinant of its reactivity in Suzuki couplings, differs between the 2-thienyl and 3-thienyl isomers. This is quantified by their predicted pKa values. 4-(2-Thienyl)phenylboronic acid has a predicted pKa of 8.39 ± 0.10, making it slightly more acidic than the 3-thienyl analog, which has a predicted pKa of 8.47 ± 0.10 .

Suzuki-Miyaura coupling pKa prediction Transmetalation rate

Heteroatom Effect: Thienyl vs. Furyl Boronic Acid

Replacing the sulfur atom in the thienyl group with oxygen in a furyl group alters the electronic and physical properties of the boronic acid reagent. This difference is evident in the predicted pKa values, with 4-(2-thienyl)phenylboronic acid (pKa 8.39) being a weaker acid than its furan analog, 4-(2-furyl)phenylboronic acid (pKa 8.37) . While the magnitude of this difference is small, it reflects the distinct electronic influence of the sulfur vs. oxygen heteroatom, which can be magnified in downstream reaction steps.

Suzuki-Miyaura coupling Heteroaryl boronic acid Reactivity comparison

Organic Semiconductor Precursor Performance

The specific utility of 4-(2-thienyl)phenylboronic acid as a precursor for thienyl-capped oligophenylenes directly enables its use in high-value organic electronics. While a direct head-to-head comparison of this specific compound in a device is absent from public literature, its class of phenylboronic acid derivatives is established as an effective self-assembled monolayer (SAM) for improving the dielectric/semiconductor interface in organic field-effect transistors (OFETs) [1]. This application is a key differentiator from simpler boronic acids that lack the extended conjugated system required for this purpose.

Organic Field-Effect Transistors (OFETs) Self-assembled monolayers (SAMs) Interface engineering

4-(2-Thienyl)phenylboronic acid: Primary Applications


Conjugated Polymers for Organic Electronics

This compound is specifically used as a key building block in the Suzuki-Miyaura polymerization or stepwise synthesis of thienyl-capped oligophenylenes . Its ability to reliably install a thiophene-phenyl unit is critical for controlling the electronic properties and morphology of materials used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Pharmaceutical Intermediates via Cross-Coupling

The compound's defined reactivity in palladium-catalyzed cross-coupling reactions makes it a reliable partner for constructing biaryl motifs that incorporate a thiophene ring . The small but quantifiable difference in Lewis acidity compared to its 3-thienyl isomer can be exploited to fine-tune reaction kinetics in the synthesis of complex drug candidates.

Surface Modification for OTFTs

As a member of the phenylboronic acid derivative family, this compound can be used to form self-assembled monolayers (SAMs) on dielectric surfaces [1]. Such SAMs have been shown to improve key device parameters in OFETs, including threshold voltage and current on/off ratio, by optimizing the interface between the dielectric and the organic semiconductor.

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